Octalene
CAS No.: 257-55-6
Cat. No.: VC1604675
Molecular Formula: C14H12
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 257-55-6 |
---|---|
Molecular Formula | C14H12 |
Molecular Weight | 180.24 g/mol |
IUPAC Name | octalene |
Standard InChI | InChI=1S/C14H12/c1-2-6-10-14-12-8-4-3-7-11-13(14)9-5-1/h1-12H |
Standard InChI Key | OVPVGJFDFSJUIG-UHFFFAOYSA-N |
SMILES | C1=CC=CC2=CC=CC=CC=C2C=C1 |
Canonical SMILES | C1=CC=CC2=C(C=C1)C=CC=CC=C2 |
Introduction
Chemical Identity and Basic Properties
Octalene (C₁₄H₁₂) is classified as a mancude carbobicyclic parent and an ortho-fused bicyclic hydrocarbon . The compound is formally known as an annulenoannulene, highlighting its structure of two annulene rings fused together . Table 1 presents the key identifying information for octalene.
Table 1: Chemical Identity of Octalene
Parameter | Value |
---|---|
Chemical Formula | C₁₄H₁₂ |
Molecular Weight | 180.25 g/mol |
CAS Registry Number | 257-55-6 |
IUPAC Name | Octalene |
InChIKey | OVPVGJFDFSJUIG-VFISRMTJSA-N |
SMILES Notation | C1=CC=CC2=CC=CC=CC=C2C=C1 |
Physical Properties
Octalene exists as a lemon yellow crystalline solid that exhibits extreme sensitivity to air oxidation . This high reactivity has made handling and storage of the pure compound challenging for researchers. The enthalpy of formation (ΔfH° gas) has been determined to be 551.5 kJ/mol . Despite being synthesized over four decades ago, comprehensive physical property data for octalene remains somewhat limited due to its air sensitivity and challenging preparation.
Synthesis and Preparation
The first successful synthesis of octalene was reported by Vogel and colleagues in 1977 . Their groundbreaking work described a multi-step synthetic route starting from tetrahydronaphthalene . This achievement followed earlier theoretical studies and attempts at synthesizing this challenging target molecule.
Before Vogel's successful synthesis, significant theoretical work had been conducted on octalene. A 1966 paper in the Journal of the American Chemical Society discussed octalene derivatives , and by 1968, doctoral research was being conducted specifically on the synthesis of octalene .
The synthetic challenge of preparing octalene stems from the high strain energy in its structure, requiring specific reaction conditions and precursors to achieve the desired bicyclic framework . Once synthesized, the compound's extreme air sensitivity requires special handling techniques under inert atmosphere conditions.
Electronic Structure and Anion Formation
One of the most intriguing aspects of octalene is its rich electronic behavior, particularly its ability to form multiple anionic species with distinct properties. Octalene can undergo reduction to form various charged species including a dianion and a tetraanion .
The Octalene Dianion
The dianion of octalene (C₁₄H₁₂²⁻) has its two negative charges primarily localized in one ring, creating a 10-π electron aromatic system that resembles the dianion of cyclooctatetraene . This electronic arrangement leads to significant structural changes compared to the neutral molecule, as the ring containing the negative charges adopts a more planar configuration to facilitate π-electron delocalization .
The Octalene Tetraanion
Even more remarkable is octalene's ability to form a tetraanion (C₁₄H₁₂⁴⁻). In this 18-π electron system, both rings effectively have access to 10 π electrons, leading to a planar, bicyclic aromatic structure analogous to that of naphthalene . This transformation from a non-planar neutral molecule to a planar tetraanion represents a dramatic electronic and conformational reorganization driven by aromaticity.
The formation of the tetraanion was monitored by NMR spectroscopy, revealing a complex spectrum in the range of 4.17-5.99 ppm that differs significantly from the neutral compound . Quenching experiments with D₂O produced tetradeuterotetrahydropyrene, confirming the structure of the tetraanion intermediate .
Conformational Dynamics
Detailed NMR studies have provided significant insights into octalene's conformational behavior. Temperature-dependent ¹³C-NMR studies at +120°C, +25°C, and -150°C have revealed complex dynamic processes within the molecule .
The temperature dependence observed in NMR spectra indicates that octalene undergoes mutually independent inversions of its cyclooctatetraene and cyclooctatriene fragments . Additionally, the peripheral π-bonds undergo shifts at temperatures above approximately 80°C, with the transition state being planar .
These conformational dynamics are particularly significant because they rule out both a structure with a central double bond and a fully aromatic configuration for the neutral molecule . The multiple conformational states accessible to octalene contribute to its unique spectroscopic properties and reactivity profile.
Derivatives and Related Compounds
Several derivatives of octalene have been synthesized and studied to explore the effects of structural modifications on the properties of this bicyclic system. Important derivatives include:
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Benzo[c]octalene - A derivative with a benzene ring fused to one of the eight-membered rings
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Dibenzo[c,j]octalene - Containing two benzene rings fused to the octalene core
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Octaleno[3,4-c]furan - A heterocyclic derivative incorporating a furan ring
Theoretical Studies
Octalene has been the subject of extensive theoretical investigations using various computational methods. Early studies employed Hückel Molecular Orbital (HMO) and Self-Consistent Field Molecular Orbital (SCF-MO) methods, as well as structure-resonance theory and graph theoretical approaches .
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